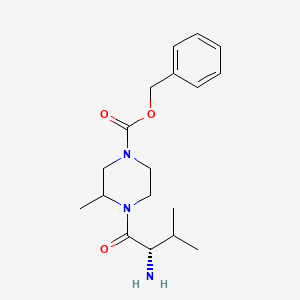
10-Aminodecylphosphonic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Aminodecylphosphonic acid hydrochloride is a chemical compound with the molecular formula C10H24NO3PHCl It is a derivative of phosphonic acid, characterized by the presence of an amino group attached to a decyl chain, which is further bonded to a phosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Aminodecylphosphonic acid hydrochloride typically involves the reaction of decylphosphonic acid with an appropriate amine under controlled conditions. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl) or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
10-Aminodecylphosphonic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming imines or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like aldehydes or ketones can react with the amino group to form imines under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of imines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
10-Aminodecylphosphonic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialized materials and coatings, particularly those requiring specific chemical functionalities.
Wirkmechanismus
The mechanism of action of 10-Aminodecylphosphonic acid hydrochloride involves its interaction with molecular targets through its amino and phosphonic acid groups. These functional groups can form bonds with various substrates, facilitating reactions such as coupling or substitution. The specific pathways and molecular targets depend on the application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Aminododecylphosphonic acid hydrochloride: Similar in structure but with a longer carbon chain.
1-Decylphosphonic acid: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness
10-Aminodecylphosphonic acid hydrochloride is unique due to its specific combination of an amino group and a phosphonic acid moiety attached to a decyl chain. This structure provides it with unique reactivity and functionality, making it suitable for a wide range of applications in various fields.
Eigenschaften
Molekularformel |
C10H25ClNO3P |
|---|---|
Molekulargewicht |
273.74 g/mol |
IUPAC-Name |
10-aminodecylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C10H24NO3P.ClH/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14;/h1-11H2,(H2,12,13,14);1H |
InChI-Schlüssel |
ARHUFURIYZBBRK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCP(=O)(O)O)CCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


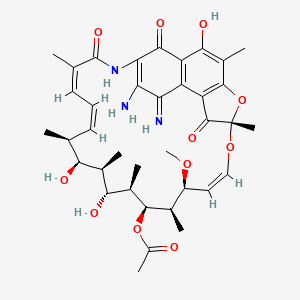
![methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B12326841.png)
![Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-](/img/structure/B12326845.png)
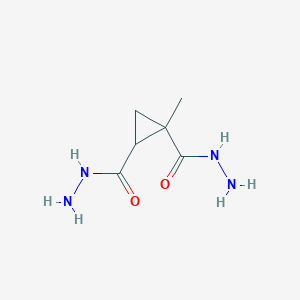
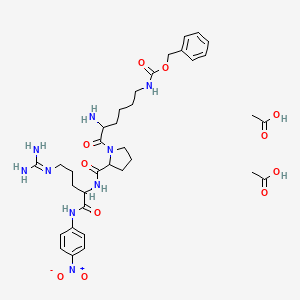

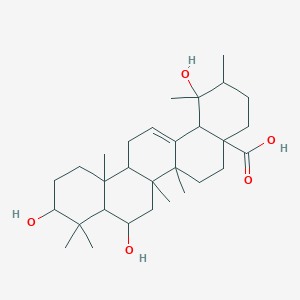
![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)

![disodium;2-[4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12326908.png)
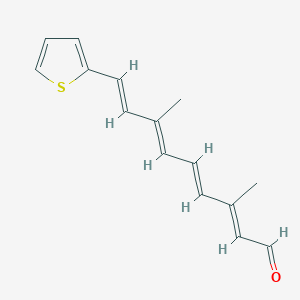
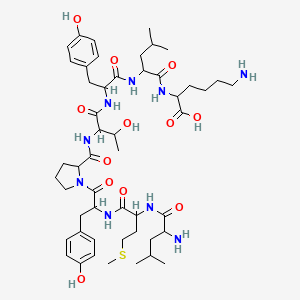
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B12326927.png)
